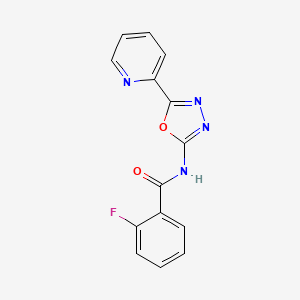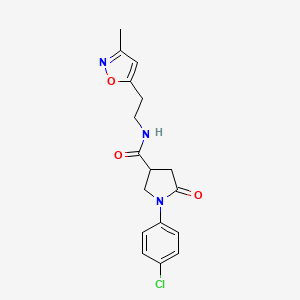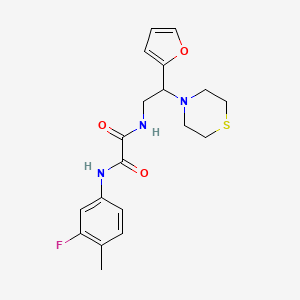![molecular formula C19H21N9 B2656815 3-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyrazine-2-carbonitrile CAS No. 2380041-74-5](/img/structure/B2656815.png)
3-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyrazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyrazine-2-carbonitrile” is a complex organic molecule that contains several heterocyclic rings, including a triazole, a pyridazine, and a diazepane ring . These types of compounds are often used in medicinal chemistry due to their diverse pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. The triazole, pyridazine, and diazepane rings each contribute unique structural features that can influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as the presence of heterocyclic rings, the types of functional groups present, and the overall size and shape of the molecule can all influence properties such as solubility, stability, and reactivity .科学的研究の応用
1. Synthesis of Heterocyclic Systems
- Use in Synthesizing New Heterocyclic Systems : The compound is useful in creating new heterocyclic systems, particularly those involving 1,2,4-triazine derivatives. It demonstrates versatility in reactions with amines and thiols, forming triazenes or diazosulfides and shows potential in cycloaddition reactions (Kočevar, Stanovnik, & Tišler, 1978).
2. Applications in Heterocyclic Chemistry
- Synthesis of Pyrazolo and Triazine Derivatives : Studies indicate its use in the preparation of pyrazolo and triazine derivatives, highlighting its applicability in the synthesis of complex organic compounds (Abdelhamid, Fahmi, & Baaiu, 2016).
3. Potential in Medicinal Chemistry
- Exploration in Medicinal Chemistry : Research shows the use of similar compounds in synthesizing structures with potential medicinal applications, such as pyrazolopyridotriazines, which could have implications in drug discovery and development (Attaby, Eldin, & Elneairy, 1998).
4. Synthesis of Antimicrobial Agents
- Creation of Antimicrobial Compounds : The compound has been used in the synthesis of antimicrobial agents, demonstrating its potential in the development of new antibiotics or antifungal drugs (Al‐Azmi & Mahmoud, 2020).
5. Role in Organic Synthesis
- Organic Synthesis Applications : The compound is involved in the synthesis of various organic compounds, like pyrazoles and triazines, indicating its role as a building block in organic chemistry (Hoffman & Schoffstall, 2022).
作用機序
将来の方向性
特性
IUPAC Name |
3-[4-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N9/c20-13-15-19(22-8-7-21-15)27-10-2-9-26(11-12-27)17-6-5-16-23-24-18(28(16)25-17)14-3-1-4-14/h5-8,14H,1-4,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMUCEFUOFUNRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN=C3N2N=C(C=C3)N4CCCN(CC4)C5=NC=CN=C5C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-Chloropropanoylamino)-N-[1-(4-ethoxyphenyl)ethyl]butanamide](/img/structure/B2656732.png)

![4-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B2656736.png)
![Potassium pyrido[2,3-b]pyrazine-8-carboxylate](/img/structure/B2656739.png)

![N-(3,4-difluorophenyl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2656742.png)
![N-(benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2656744.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(tetrazol-1-yl)benzamide](/img/structure/B2656745.png)


![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2656751.png)
![5-(4-bromophenyl)-3-(2-furyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2656752.png)
![4-({1-[(2-Piperidin-1-ylpyridin-3-yl)sulfonyl]piperidin-4-yl}carbonyl)morpholine](/img/structure/B2656754.png)
